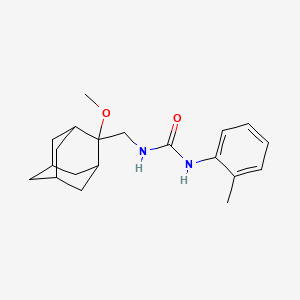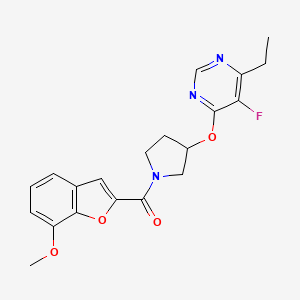
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a five-membered ring with a nitrogen atom, as a versatile scaffold for creating biologically active compounds . The 6-ethyl-5-fluoropyrimidin-4-yl moiety could be derived from a pyrimidine derivative like 4-Chloro-6-ethyl-5-fluoropyrimidine .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related chemical compounds often involves multi-step reactions, aiming at introducing specific functional groups to achieve desired biological or physical properties. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, focusing on structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses. These methods offer insights into the molecular configuration, which is crucial for understanding the compound's reactivity and potential applications (Huang et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds with similar structural features. For example, Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This suggests a potential research direction for exploring the antimicrobial properties of "(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" (Patel et al., 2011). Additionally, the synthesis of derivatives aimed at enhancing antitumor activity has been reported by Hayakawa et al. (2004), highlighting the potential of such compounds in cancer research (Hayakawa et al., 2004).
Pharmacological Probes
The exploration of novel pharmacological probes is another significant application. For instance, studies on benzodiazepine receptor inverse agonists, like the one conducted by June et al. (1998), provide valuable insights into the modulation of ethanol-maintained behaviors in alcohol-preferring rats. Such research underscores the potential of complex organic molecules in understanding and manipulating biological pathways (June et al., 1998).
Material Science and Chemical Properties
The compound's applications extend beyond pharmacology into material science, where the focus lies on understanding and manipulating its chemical properties for specific uses. The work by Galal et al. (2010) on novel antiviral benzofuran-transition metal complexes offers an example of how related compounds can be synthesized and evaluated for their biological activities, hinting at the broad applicability of such molecules in developing new materials with unique properties (Galal et al., 2010).
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-14-17(21)19(23-11-22-14)27-13-7-8-24(10-13)20(25)16-9-12-5-4-6-15(26-2)18(12)28-16/h4-6,9,11,13H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWWJBCUUDMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

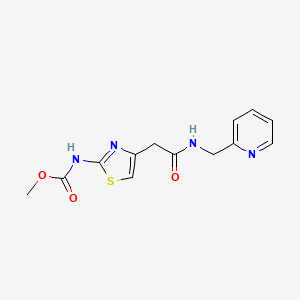
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

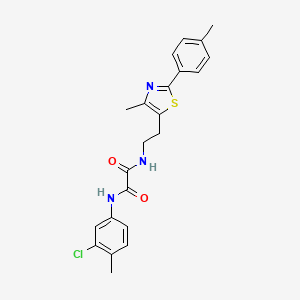
![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)
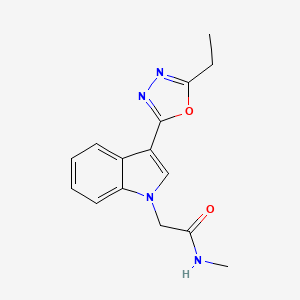
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)


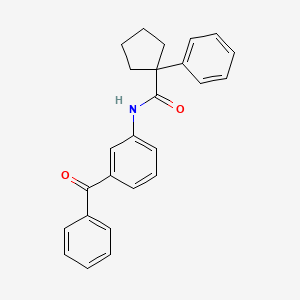
![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
